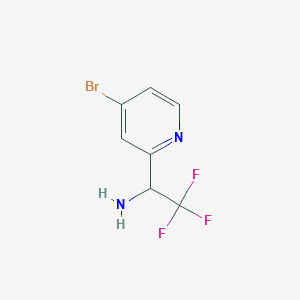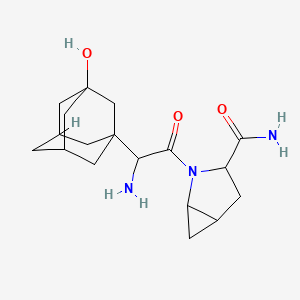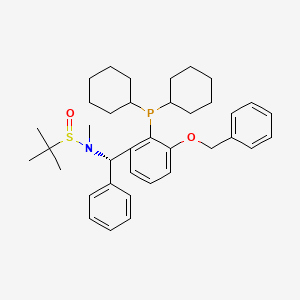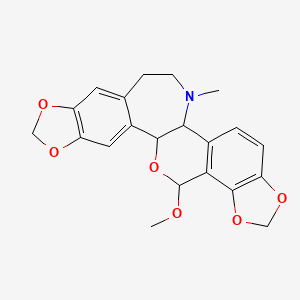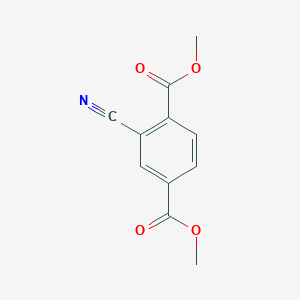
Dimethyl 2-cyanoterephthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-cyanoterephthalate is an organic compound with the molecular formula C10H8N2O4 It is a derivative of terephthalic acid, where two ester groups are replaced with cyano groups
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl 2-cyanoterephthalate can be synthesized through several methods. One common approach involves the reaction of terephthalic acid with dimethyl sulfate in the presence of a base, followed by the introduction of a cyano group using a suitable reagent such as sodium cyanide. The reaction conditions typically involve heating the mixture to facilitate the esterification and cyano substitution reactions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the production process. The final product is usually purified through recrystallization or distillation techniques.
化学反应分析
Types of Reactions
Dimethyl 2-cyanoterephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The ester and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester or cyano groups under basic or acidic conditions.
Major Products
The major products formed from these reactions include amines, carboxylic acids, and substituted esters, depending on the specific reagents and conditions used.
科学研究应用
Dimethyl 2-cyanoterephthalate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs and diagnostic agents.
Industry: The compound is used in the manufacture of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of dimethyl 2-cyanoterephthalate involves its ability to undergo various chemical transformations. The cyano and ester groups are reactive sites that can participate in nucleophilic and electrophilic reactions. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of desired products in synthetic applications.
相似化合物的比较
Similar Compounds
Dimethyl terephthalate: Similar in structure but lacks the cyano groups, making it less reactive in certain chemical reactions.
Dimethyl isophthalate: Another isomer with different positioning of ester groups, leading to variations in reactivity and applications.
Dimethyl aminoterephthalate: Contains an amino group instead of a cyano group, resulting in different chemical properties and uses.
Uniqueness
Dimethyl 2-cyanoterephthalate is unique due to the presence of both ester and cyano groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various synthetic and industrial applications.
属性
分子式 |
C11H9NO4 |
|---|---|
分子量 |
219.19 g/mol |
IUPAC 名称 |
dimethyl 2-cyanobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C11H9NO4/c1-15-10(13)7-3-4-9(11(14)16-2)8(5-7)6-12/h3-5H,1-2H3 |
InChI 键 |
XPUSWRWPEQRGGY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


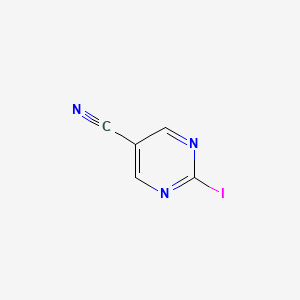

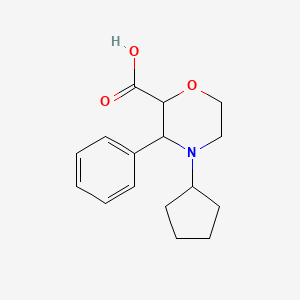
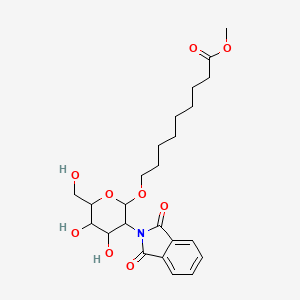
![(2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B15124727.png)
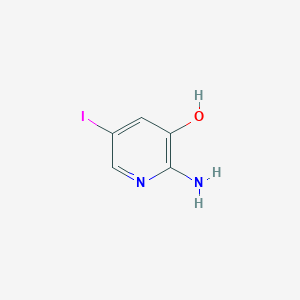
![[3-(2-Amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate](/img/structure/B15124745.png)
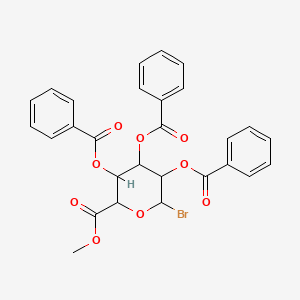
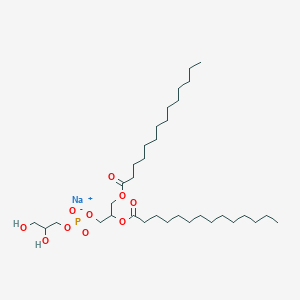
![3-[3-[[2,5-Bis(trifluoromethyl)phenyl]carbamoyl]-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15124754.png)
